molecular formula C18H27N3O4 B5328908 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamide

2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamide

Cat. No. B5328908
M. Wt: 349.4 g/mol
InChI Key: XFZBPTGXKSDYMA-UHFFFAOYSA-N
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Description

2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamide, also known as DMPEA-Ketoamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide can induce changes in gene expression that can lead to various biological effects.
Biochemical and Physiological Effects:
2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide has also been shown to reduce the formation of amyloid-beta plaques, which are implicated in the development of Alzheimer's disease. Additionally, 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. Additionally, 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments.
However, there are also some limitations to using 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems. Additionally, 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide and its effects in different biological systems. Finally, there is a need to develop more efficient synthesis methods for 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide to make it more readily available for research purposes.
Conclusion:
In conclusion, 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide is a synthetic compound that has shown promising results in various scientific research applications. It has potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide works by inhibiting the activity of HDACs, which can induce changes in gene expression that lead to various biological effects. Although there are some limitations to using 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide in lab experiments, its advantages make it a valuable compound for research purposes. Future research should focus on developing more efficient synthesis methods for 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide and investigating its potential as a therapeutic agent.

Synthesis Methods

2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide can be synthesized through a multi-step process starting from 3,4-dimethoxyphenylacetic acid. The first step involves the conversion of 3,4-dimethoxyphenylacetic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methylpiperidine to obtain the corresponding amide. Finally, the amide is subjected to a keto-enol tautomerization to obtain 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide.

Scientific Research Applications

2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide has shown promising results in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-{3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-piperidinyl}-2-oxoacetamideide has also been investigated for its anticonvulsant, analgesic, and anti-inflammatory properties.

properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-20(14-5-4-9-21(12-14)18(23)17(19)22)10-8-13-6-7-15(24-2)16(11-13)25-3/h6-7,11,14H,4-5,8-10,12H2,1-3H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZBPTGXKSDYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCN(C2)C(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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